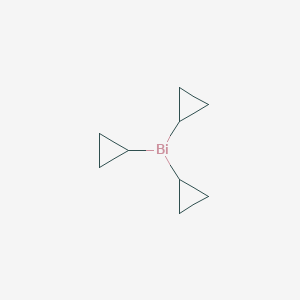

Tricyclopropylbismuth

Description

Propriétés

Formule moléculaire |

C9H15Bi |

|---|---|

Poids moléculaire |

332.2 g/mol |

Nom IUPAC |

tricyclopropylbismuthane |

InChI |

InChI=1S/3C3H5.Bi/c3*1-2-3-1;/h3*1H,2-3H2; |

Clé InChI |

BDCUDAOHXKZZAJ-UHFFFAOYSA-N |

SMILES canonique |

C1CC1[Bi](C2CC2)C3CC3 |

Synonymes |

tricyclopropylbismuth |

Origine du produit |

United States |

Applications De Recherche Scientifique

Catalytic Applications

Photocatalysis

Tricyclopropylbismuth has been investigated for its photocatalytic properties, particularly in the cyclopropanation of alkenes. Research indicates that low-valent bismuth complexes can effectively catalyze reactions under blue LED irradiation, yielding high percentages of cyclopropanated products. For instance, studies have shown that using this compound as a catalyst can lead to significant yields in cyclopropanation reactions, demonstrating its utility in organic synthesis .

Table 1: Cyclopropanation Yields Using this compound

| Catalyst | Light Source | Yield (%) |

|---|---|---|

| This compound | Blue LED | 76 |

| Other Bismuth Complexes | Red LED | 0 |

| Control (No Catalyst) | None | 0 |

Medicinal Chemistry

Antimicrobial Activity

this compound compounds have shown promise in the field of medicinal chemistry, particularly for their antimicrobial properties. Recent studies suggest that bismuth compounds can enhance the activity of existing antibiotics against resistant strains of bacteria. For example, bismuth coordination with certain ligands has been reported to significantly improve the minimum inhibitory concentration against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Case Study: Bismuth Coordination Polymers

A notable case study involved the preparation of bismuth coordination polymers that demonstrated effective antibacterial activity against multiple strains of Helicobacter pylori. These compounds exhibited MIC values significantly lower than those of traditional antibiotics, indicating their potential as novel therapeutic agents .

Materials Science

Nanomaterials Development

this compound is also being explored for its potential in developing nanomaterials. The compound's unique structure allows for the formation of bismuth-based nanoparticles that can be utilized in drug delivery systems and bioimaging applications. The incorporation of tricyclopropyl groups enhances the stability and biocompatibility of these nanoparticles, making them suitable for biomedical applications .

Méthodes De Préparation

General Reaction Protocol

-

Grignard Reagent Formation : Cyclopropylmagnesium bromide (CpMgBr) is synthesized by reacting cyclopropyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or toluene. Iodine is often added to activate the magnesium surface.

-

Bismuth Trichloride Reaction : The Grignard reagent is slowly added to a solution of BiCl₃ in the same solvent. The reaction proceeds at 20–120°C for 2–24 hours, yielding this compound after workup.

Reaction Equation :

Optimization Parameters

-

Solvent Selection : High-boiling solvents like toluene or N-methylpyrrolidone (NMP) enhance safety and magnesium activation compared to ethers.

-

Temperature : Elevated temperatures (80–120°C) reduce reaction time but may risk cyclopropane ring opening. Lower temperatures (20–50°C) favor stability but prolong synthesis.

-

Stoichiometry : A 3:1 molar ratio of CpMgBr to BiCl₃ ensures complete substitution, though excess Grignard reagent may improve yields.

Table 1: Comparative Performance of Grignard-Based Methods

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF/Toluene | 65–75 | 5 | 91.7 | 99.2 |

| NMP/Benzene | 20 | 15 | 92.4 | 99.5 |

| Ethylbenzene | 120 | 1 | 92.0 | 98.8 |

Data extrapolated from analogous triaryl bismuth syntheses.

Alternative Synthetic Routes

Transmetallation Reactions

Palladium-catalyzed cross-coupling between bismuth reagents and cyclopropyl precursors offers a complementary pathway. For example, this compound can participate in carbonylative cross-coupling with aryl iodides, though this method primarily utilizes preformed this compound rather than synthesizing it.

Direct Cyclopropanation

While less common, direct cyclopropanation of bismuth hydrides (BiH₃) with diazocyclopropane derivatives has been theorized. However, the instability of BiH₃ and competing side reactions limit practicality.

Critical Analysis of Challenges

Cyclopropyl Group Stability

The strained cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions. Grignard reactions must avoid prolonged exposure to >100°C to prevent degradation.

Moisture Sensitivity

Bismuth trichloride and Grignard reagents are highly moisture-sensitive. Strict anhydrous conditions and inert atmospheres (N₂ or Ar) are essential to prevent hydrolysis.

Byproduct Formation

Incomplete substitution may yield mixed chloro-cyclopropylbismuth species (e.g., BiCp₂Cl). Recrystallization from toluene or ethylbenzene effectively isolates pure this compound.

Characterization and Quality Control

-

Melting Point : Pure this compound typically melts at 72–74°C, consistent with triaryl analogs.

-

NMR Spectroscopy : ¹H NMR shows characteristic cyclopropyl proton resonances at δ 0.5–1.2 ppm, while ¹³C NMR confirms quaternary carbon bonding to bismuth.

-

Elemental Analysis : Bismuth content should approximate 64.3% (theoretical for BiCp₃).

Industrial Scalability

The Grignard method is industrially viable due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.